molecular formula C8H7ClF2 B1411589 2,5-Difluoro-3-methylbenzyl chloride CAS No. 1803826-85-8

2,5-Difluoro-3-methylbenzyl chloride

Cat. No. B1411589
CAS RN: 1803826-85-8
M. Wt: 176.59 g/mol
InChI Key: LCZHIYXDYIGGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3-methylbenzyl chloride, also known as DFMC, is an organic compound belonging to the class of aromatic chlorides. It is a colorless, volatile liquid with a sharp, pungent odor. DFMC is used in a variety of laboratory and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material for the synthesis of other compounds.

Mechanism of Action

2,5-Difluoro-3-methylbenzyl chloride is an intermediate in the synthesis of a variety of organic compounds. It acts as a reactant in a variety of reactions, including nucleophilic substitution, addition, elimination, and condensation reactions. It is also used as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used as a starting material in the synthesis of a variety of pharmaceuticals and other bioactive compounds, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-Difluoro-3-methylbenzyl chloride in laboratory experiments is its availability and low cost. It is readily available commercially, and has a relatively low cost. Its volatility and pungent odor make it easy to work with, and its low boiling point makes it easy to distill. The main limitation of using this compound in laboratory experiments is its toxicity. It is toxic by inhalation, ingestion, and skin contact, and should be handled with caution.

Future Directions

The future of 2,5-Difluoro-3-methylbenzyl chloride in scientific research is promising. It is used in a variety of organic synthesis and catalysis reactions, and is a starting material for the synthesis of a variety of pharmaceuticals and other bioactive compounds. It is also being explored as a potential catalyst for the synthesis of a variety of organic compounds. In addition, it is being investigated for its potential use in the synthesis of polymers, dyes, and other specialty chemicals. Furthermore, its use in the synthesis of compounds with potential therapeutic applications is being explored.

Scientific Research Applications

2,5-Difluoro-3-methylbenzyl chloride is used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, it is used as a reactant in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In catalysis, it is used as a catalyst in the synthesis of a variety of organic compounds. In medicinal chemistry, it is used in the synthesis of a variety of drugs and other bioactive compounds.

properties

IUPAC Name

1-(chloromethyl)-2,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZHIYXDYIGGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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